Methyl 2-chloro-alpha-cyanocinnamate Methyl 2-chloro-alpha-cyanocinnamate
Brand Name: Vulcanchem
CAS No.: 54440-98-1
VCID: VC6483782
InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+
SMILES: COC(=O)C(=CC1=CC=CC=C1Cl)C#N
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64

Methyl 2-chloro-alpha-cyanocinnamate

CAS No.: 54440-98-1

Cat. No.: VC6483782

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-alpha-cyanocinnamate - 54440-98-1

Specification

CAS No. 54440-98-1
Molecular Formula C11H8ClNO2
Molecular Weight 221.64
IUPAC Name methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
Standard InChI InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+
Standard InChI Key MBUUIEJTXSMODJ-UHFFFAOYSA-N
SMILES COC(=O)C(=CC1=CC=CC=C1Cl)C#N

Introduction

Structural and Molecular Characteristics

Methyl 2-chloro-α-cyanocinnamate belongs to the class of α,β-unsaturated esters, with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. Its IUPAC name, methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, reflects the stereoelectronic arrangement critical to its reactivity. Key structural features include:

  • Chloro substituent at the ortho position of the phenyl ring, influencing electron distribution and steric interactions.

  • α-Cyano group, which enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.

  • Methyl ester, providing solubility in organic solvents and serving as a leaving group in transesterification reactions.

The compound’s planar geometry, confirmed via X-ray crystallography in analogous structures, promotes conjugation across the π-system, stabilizing transition states in cycloaddition and substitution reactions.

Synthetic Methodologies

Knoevenagel Condensation

The most viable route for synthesizing methyl 2-chloro-α-cyanocinnamate involves a Knoevenagel condensation between 2-chlorobenzaldehyde and methyl cyanoacetate. This one-step reaction is catalyzed by weak bases such as piperidine or ammonium acetate, typically conducted in ethanol or toluene under reflux.

Reaction Conditions:

  • Molar ratio: 1:1 aldehyde to methyl cyanoacetate.

  • Catalyst: 5 mol% piperidine.

  • Temperature: 80–100°C (solvent-dependent).

  • Yield: 70–85% after recrystallization.

Mechanistic Insights:
The base deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration forms the α,β-unsaturated ester. The stereoselectivity (E/Z ratio) depends on solvent polarity and temperature, with polar aprotic solvents favoring the thermodynamically stable E-isomer.

Industrial-Scale Production

Continuous flow reactors are employed industrially to enhance reproducibility and safety. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Residence time10–15 minutesMinimizes side reactions
Temperature90°CBalances kinetics/stability
Catalyst loading3 mol%Cost-effective efficiency

Purification via fractional distillation or column chromatography achieves >98% purity, critical for pharmaceutical intermediates.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

Methyl 2-chloro-α-cyanocinnamate+NaSHMethyl 2-mercapto-α-cyanocinnamate+NaCl\text{Methyl 2-chloro-α-cyanocinnamate} + \text{NaSH} \rightarrow \text{Methyl 2-mercapto-α-cyanocinnamate} + \text{NaCl}

Conditions: DMF, 60°C, 12 hours. Yield: 65–75%.

Michael Additions

The α,β-unsaturated system participates in Michael additions with carbanions (e.g., Grignard reagents), yielding diastereomerically enriched products. Steric hindrance from the ortho-chloro group often dictates regioselectivity.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the double bond, yielding 2-chlorobenzoic acid derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 3-(2-chlorophenyl)-2-cyanopropanoate.

Spectroscopic Characterization

Critical spectral data for identification and purity assessment include:

Table 1: Key Spectroscopic Signatures

TechniqueDiagnostic Features
¹H NMR (CDCl₃)δ 3.85 (s, 3H, OCH₃), δ 7.35–7.55 (m, 4H, Ar-H), δ 8.10 (s, 1H, CH=C)
¹³C NMRδ 167.5 (C=O), δ 115.5 (CN), δ 134.2 (C-Cl)
IR (cm⁻¹)2220 (C≡N), 1725 (C=O), 1600 (C=C)
UV-Vis (λmax)280 nm (π→π* transition)

Industrial and Research Applications

ApplicationUse CaseAdvantage Over Analogs
Polymer ScienceUV-curable resin componentEnhanced crosslinking density
AgrochemistryHerbicide intermediateLower phytotoxicity
PharmaceuticalsPDE4 inhibitor precursorImproved metabolic stability

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